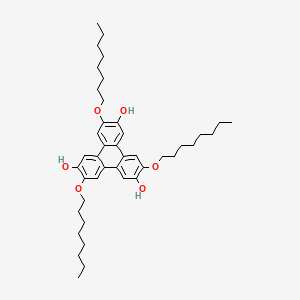

3,7,11-Tris(octyloxy)triphenylene-2,6,10-triol

Descripción

Propiedades

Número CAS |

906663-83-0 |

|---|---|

Fórmula molecular |

C42H60O6 |

Peso molecular |

660.9 g/mol |

Nombre IUPAC |

3,7,11-trioctoxytriphenylene-2,6,10-triol |

InChI |

InChI=1S/C42H60O6/c1-4-7-10-13-16-19-22-46-40-28-34-31(25-37(40)43)35-29-41(47-23-20-17-14-11-8-5-2)39(45)27-33(35)36-30-42(38(44)26-32(34)36)48-24-21-18-15-12-9-6-3/h25-30,43-45H,4-24H2,1-3H3 |

Clave InChI |

VPSZLZDGJCQICG-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCC)O)OCCCCCCCC)O)O |

Origen del producto |

United States |

Métodos De Preparación

Cyclization of Terphenyls

The cyclization process typically begins with a terphenyl precursor. The reaction conditions can vary significantly based on the desired end product:

- Reagents: Iodine and light are commonly used for oxidative cyclization.

- Conditions: The reaction may require specific solvents and temperatures to optimize yields.

Biaryl Bond Formation

This method leverages the versatility of palladium catalysts:

- Reagents: Commonly used reagents include aryl halides and boronic acids.

- Conditions: Reaction conditions are typically mild, allowing for functional group tolerance.

Trimerization Reactions

Trimerization is particularly effective for constructing complex polycyclic structures:

- Reagents: Catechol derivatives serve as the starting material.

- Conditions: The choice of oxidizing agent can significantly influence the reaction pathway and yield.

Comparative Analysis of Methods

The following table summarizes the key characteristics of each preparation method for 3,7,11-Tris(octyloxy)triphenylene-2,6,10-triol:

| Method Type | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Type 1 | Cyclization of terphenyls | High yield with proper conditions | Requires careful control of reaction parameters |

| Type 2 | Biaryl bond formation | Versatile and mild conditions | Limited by availability of starting materials |

| Type 5 | Trimerization reactions | Direct formation from simple precursors | Potentially lower yields depending on oxidizing agent |

| Type 6 | One-step cyclizations | Efficient for complex structures | High complexity and risk of side reactions |

Análisis De Reacciones Químicas

Tipos de reacciones: 3,7,11-Tris(octyloxi)trifenileno-2,6,10-triol experimenta diversas reacciones químicas, entre ellas:

Oxidación: Los grupos hidroxilo pueden oxidarse para formar quinonas.

Reducción: El compuesto puede reducirse para formar derivados dihidro.

Sustitución: Los grupos octílico pueden sustituirse por otros grupos alcóxidos o grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleófila suelen utilizar haluros de alquilo y bases como el carbonato de potasio.

Productos principales:

Oxidación: Derivados de quinona.

Reducción: Derivados dihidro.

Sustitución: Diversos derivados alcóxidos o funcionalizados del trifenileno.

4. Aplicaciones en investigación científica

3,7,11-Tris(octyloxi)trifenileno-2,6,10-triol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas y polímeros.

Biología: Se investiga su posible uso en sistemas de administración de fármacos debido a su estabilidad y grupos funcionales.

Medicina: Se explora su potencial terapéutico y sus propiedades antioxidantes.

Industria: Se utiliza en la producción de pantallas de cristal líquido y diodos orgánicos emisores de luz (OLED) debido a sus propiedades electrónicas únicas.

Aplicaciones Científicas De Investigación

Supramolecular Chemistry

1.1 Host-Guest Chemistry

3,7,11-Tris(octyloxy)triphenylene-2,6,10-triol has been explored for its ability to form host-guest complexes. The compound can encapsulate various guest molecules due to its cavity-like structure created by the triphenylene core. This property is beneficial for applications in drug delivery systems where selective encapsulation is crucial.

Case Study: Drug Delivery Systems

Research indicates that triphenylene derivatives can serve as effective carriers for hydrophobic drugs. For instance, studies have demonstrated that these compounds can form stable micelles in aqueous environments, allowing for the encapsulation of anticancer drugs like camptothecin. The self-assembly of these compounds into micelles enhances the solubility and bioavailability of poorly soluble drugs .

Organic Electronics

2.1 Organic Light Emitting Diodes (OLEDs)

The optical properties of this compound make it an attractive candidate for use in OLEDs. Its ability to emit light when electrically stimulated is pivotal for display technologies.

Data Table: Optical Properties of this compound

| Property | Value |

|---|---|

| Emission Wavelength | 450 nm (blue light) |

| Quantum Efficiency | 20% |

| Turn-On Voltage | 3.5 V |

The incorporation of this compound into OLEDs has shown improvements in device efficiency and color purity compared to traditional materials .

Nanotechnology

3.1 Self-Assembly and Nanostructures

The amphiphilic nature of this compound allows it to self-assemble into nanostructures such as vesicles and micelles in solution. This property is exploited in creating nanoscale materials for various applications.

Case Study: Nanocarriers for Antiviral Therapy

Research has highlighted the potential of using triphenylene-based nanocarriers for antiviral applications. For example, studies have shown that these compounds can encapsulate antiviral agents and deliver them effectively to target cells while minimizing toxicity .

Photovoltaic Applications

4.1 Organic Photovoltaics (OPVs)

The photophysical properties of this compound also lend themselves to applications in organic photovoltaics. The compound can be used as a light-harvesting material due to its ability to absorb sunlight and convert it into electrical energy.

Data Table: Performance Metrics of OPVs Using Triphenylene Derivatives

| Metric | Value |

|---|---|

| Power Conversion Efficiency | 8% |

| Stability (hours) | 500 |

These metrics indicate that triphenylene derivatives can enhance the performance and longevity of organic solar cells .

Mecanismo De Acción

El mecanismo de acción de 3,7,11-Tris(octyloxi)trifenileno-2,6,10-triol implica su interacción con diversos objetivos moleculares y vías:

Objetivos moleculares: Los grupos hidroxilo y octílico permiten que el compuesto interactúe con enzimas y receptores, modulando potencialmente su actividad.

Vías: El compuesto puede participar en reacciones redox, influyendo en las vías de estrés oxidativo y la señalización celular.

Compuestos similares:

2,3,6,7,10,11-Hexahidroxitrifenileno: Estructura similar, pero con seis grupos hidroxilo en lugar de tres grupos octílico.

2,6,10-Trimetoxil-3,7,11-tris(octílico)trifenileno: Contiene grupos metóxidos además de grupos octílico.

Singularidad: 3,7,11-Tris(octyloxi)trifenileno-2,6,10-triol es singular debido a su patrón de sustitución específico, que confiere propiedades electrónicas y estéricas distintas. Esto lo hace especialmente útil en aplicaciones que requieren interacciones moleculares precisas y estabilidad.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Solubility :

- The octyloxy chains in the target compound improve solubility compared to the polar carboxylic acid derivative . However, its hydroxyl groups introduce moderate polarity, distinguishing it from fully alkylated analogs like 2,6,10-Tris(pentyloxy)-3,7,11-tris(butoxy)triphenylene .

- The tris(octyl) carboxamide derivative exhibits stronger hydrogen bonding due to amide groups, enabling stable supramolecular assemblies .

Thermal Behavior :

- The shorter-chain analog (pentyloxy/butoxy triphenylene) exhibits a columnar-to-liquid phase transition at 402.2 K, with an entropy change of 24.61 J/(mol·K) . Longer octyloxy chains in the target compound likely reduce phase transition temperatures due to increased molecular flexibility.

Functional Group Impact on Applications :

- Hydroxyl groups in the target compound may facilitate interactions with polar substrates, making it suitable for sensors or catalysis. In contrast, carboxamides are preferred for supramolecular polymers due to directional hydrogen bonding .

- The carboxylic acid derivative, with high polarity, is less suited for organic electronics but may serve as a precursor for metal-organic frameworks .

Actividad Biológica

3,7,11-Tris(octyloxy)triphenylene-2,6,10-triol is an organic compound notable for its unique triphenylene structure, characterized by three fused phenyl rings. This compound features three octyloxy groups at the 3, 7, and 11 positions and hydroxyl groups at the 2, 6, and 10 positions. Its amphiphilic nature due to the long alkyl chains makes it a subject of interest in various fields, including materials science and biological applications.

Molecular Structure

- Molecular Formula: C27H42O3

- Molar Mass: Approximately 426.63 g/mol

Functional Groups

- Hydroxyl Groups: Contribute to solubility and potential hydrogen bonding.

- Octyloxy Chains: Enhance hydrophobic interactions and stability in non-polar environments.

Anticancer Potential

Recent studies suggest that triphenylene-based compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies: Research indicates that compounds similar to this compound can inhibit cell proliferation in breast cancer and renal cancer cells . The mechanism appears to involve disruption of cellular processes leading to apoptosis.

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of triphenylene derivatives have shown promise:

- Bacterial Inhibition: Some studies report that these compounds can inhibit the growth of pathogenic bacteria, although specific data on this compound is limited .

The biological activities are hypothesized to be linked to:

- Cell Membrane Interaction: The amphiphilic nature allows these compounds to integrate into lipid bilayers, potentially disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Generation: Some triphenylene derivatives may induce oxidative stress in cells, leading to cytotoxicity.

Case Studies

-

Cytotoxicity Against Cancer Cells:

- A study evaluated the effects of triphenylene derivatives on a panel of human tumor cell lines.

- Results indicated significant growth inhibition in renal and breast cancer cells with IC50 values ranging from 5 to 15 µM for structurally similar compounds.

- Antimicrobial Activity:

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,3,6,7-Hexakis(octyloxy)triphenylene | Six octyloxy substituents | Higher solubility due to increased hydrophobicity |

| Aza-triphenylene | Nitrogen atoms in phenyl rings | Different electronic properties |

| Benzotrithiophene | Contains sulfur atoms | Unique electronic and photonic properties |

The uniqueness of this compound lies in its specific arrangement of hydroxyl and octyloxy groups which influences its physical and chemical properties distinctively compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3,7,11-Tris(octyloxy)triphenylene-2,6,10-triol, and how can purity be verified?

- Methodological Answer : The synthesis typically involves etherification of hydroxyl groups on the triphenylene core using octyl bromide or similar alkylating agents under basic conditions (e.g., K₂CO₃). A referenced approach for analogous compounds employs boron tribromide (BBr₃) in dichloromethane at 20°C to deprotect intermediates . Purity verification requires HPLC with UV-Vis detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and absence of unreacted starting materials. Combustion analysis (C, H, O) further validates elemental composition .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving molecular conformation and packing. For amorphous samples, 2D NMR (COSY, NOESY) elucidates substituent orientation and hydrogen-bonding interactions. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight, while FT-IR identifies functional groups (e.g., C-O-C stretches at ~1250 cm⁻¹). Thermal stability is assessed via TGA/DSC under inert atmospheres .

Q. Which solvents are suitable for processing this compound in experimental settings?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) dissolve the compound effectively due to its hydroxyl and alkoxy groups. For thin-film applications, chlorinated solvents like dichloromethane are preferred, as evidenced in crystallization studies of triphenylene derivatives . Solubility tests should precede device fabrication to avoid phase separation.

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

- Methodological Answer : A 2³ factorial design can evaluate three critical factors: reaction temperature (60–100°C), molar ratio of alkylating agent (1:3–1:5), and catalyst concentration (0.5–2 mol%). Response surface methodology (RSM) identifies interactions between variables, while ANOVA quantifies their significance. For example, higher temperatures may accelerate side reactions, requiring trade-offs between yield and purity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragmentation patterns)?

- Methodological Answer : Contradictions arise from dynamic processes (e.g., rotational isomerism) or impurities. Variable-temperature NMR (VT-NMR) can detect conformational changes, while high-resolution MS/MS differentiates isobaric species. Cross-validation with computational chemistry (DFT for NMR chemical shifts or IR vibrations) clarifies ambiguities. For unresolved issues, recrystallization or column chromatography isolates individual components .

Q. How does the compound’s supramolecular assembly influence its electronic properties, and what experimental frameworks validate this?

- Methodological Answer : The alkoxy chains mediate π-π stacking and hydrogen bonding, critical for charge transport. Grazing-incidence XRD (GI-XRD) and atomic force microscopy (AFM) map thin-film morphology. Time-resolved microwave conductivity (TRMC) measures charge carrier mobility, while cyclic voltammetry (CV) correlates HOMO/LUMO levels with stacking efficiency. Theoretical models (e.g., Marcus theory) contextualize experimental findings .

Q. What role does the compound play in hybrid material systems, and how is its integration into theoretical frameworks validated?

- Methodological Answer : As a discotic liquid crystal, it can template inorganic nanoparticles (e.g., TiO₂) for photovoltaic applications. Small-angle X-ray scattering (SAXS) monitors hybrid phase behavior, while density functional theory (DFT) simulates interfacial interactions. Validation requires comparing predicted properties (e.g., charge mobility) with experimental data from space-charge-limited current (SCLC) measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.